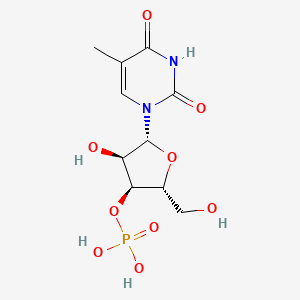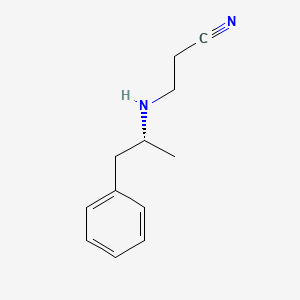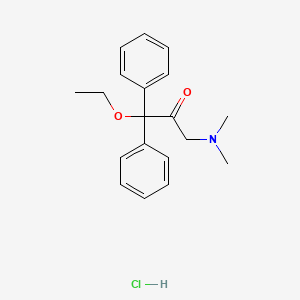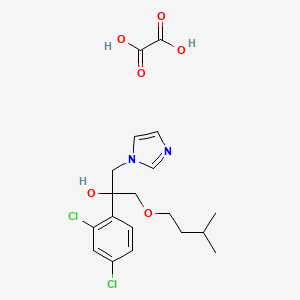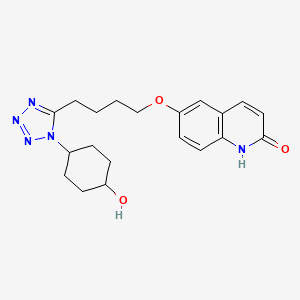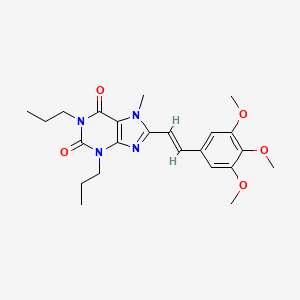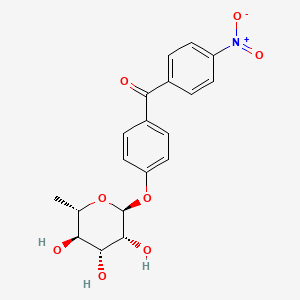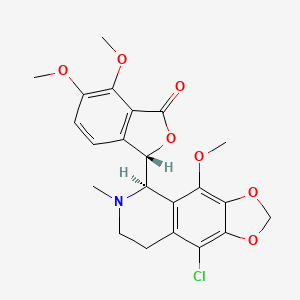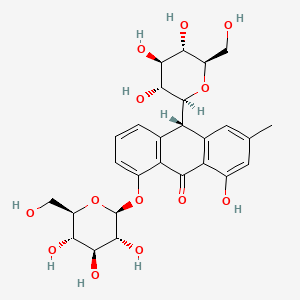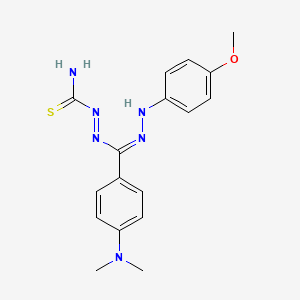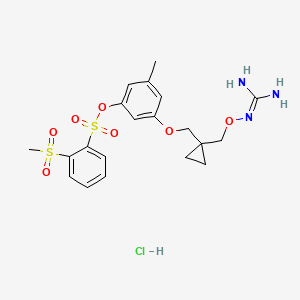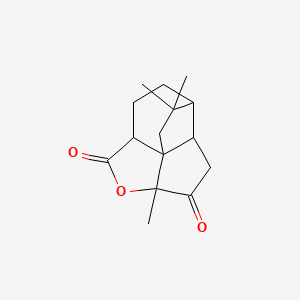
Isoquadrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquadrone is a sesquiterpene compound derived from the mold Aspergillus terreus. It is a structural isomer of quadrone and is known for its unique tricyclic skeleton. This compound and its derivatives have shown significant biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquadrone can be synthesized through the acid-catalyzed reaction of terrecyclic acid A under mild conditions. The process involves the use of solvents like acetone and ethyl acetate, and the reaction is typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Aspergillus terreus in a controlled environment. The culture broth is filtered, and the compound is extracted using solvents like acetone and ethyl acetate. The extract is then purified through column chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Isoquadrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: This compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
Oxidation: Hydroxythis compound
Reduction: Dihydrothis compound
Substitution: Various halogenated derivatives
Scientific Research Applications
Isoquadrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its anticancer properties, particularly in lung and breast cancer cell lines.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Isoquadrone exerts its effects through various molecular targets and pathways. It disrupts the cell cycle in cancer cells, leading to cell cycle arrest at the G1 and G2/M phases. This disruption is mediated through its interaction with specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Isoquadrone is structurally similar to other sesquiterpenes like quadrone and terrecyclic acid A. it is unique due to its specific tricyclic skeleton and the presence of hydroxy groups at different positions. This structural uniqueness contributes to its distinct biological activities .
List of Similar Compounds
- Quadrone
- Terrecyclic acid A
- Hydroxythis compound
- Dihydrothis compound
Properties
CAS No. |
81130-69-0 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
5,12,12-trimethyl-6-oxatetracyclo[6.5.0.01,5.02,11]tridecane-4,7-dione |
InChI |
InChI=1S/C15H20O3/c1-13(2)7-15-9-5-4-8(13)10(15)6-11(16)14(15,3)18-12(9)17/h8-10H,4-7H2,1-3H3 |
InChI Key |
SEETYEZEEVLMJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC23C4CCC1C2CC(=O)C3(OC4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



